

potential off-target effects of ML347 in kinase assays

Author: BenchChem Technical Support Team. Date: December 2025



Technical Support Center: ML347 Kinase Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **ML347** in kinase assays. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary kinase targets of ML347?

ML347 is a potent and highly selective inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2 (also known as ACVR1).[1][2] It blocks the phosphorylation of Smad1/5, which are downstream mediators of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2]

Q2: What is the inhibitory potency of **ML347** against its primary targets?

In in vitro kinase assays, **ML347** exhibits the following IC50 values:

Kinase	IC50 (nM)
ALK1	46
ALK2	32

Q3: How selective is ML347 against other kinases?



ML347 displays high selectivity for ALK1/ALK2 over other closely related kinases. Publicly available data indicates the following:

Kinase	Selectivity vs. ALK2	Notes
ALK3 (BMPR1A)	>300-fold	[1][2]
ALK6 (BMPR1B)	>300-fold	
ALK4 (ACVR1B)	Inactive	[3]
ALK5 (TGFBR1)	Inactive	[3]
BMPR2	>3,000-fold	
TGFBR2	>3,000-fold	_
AMPK	>3,000-fold	_
KDR/VEGFR2	>3,000-fold (>400-fold in other sources)	[3]

Furthermore, **ML347** was evaluated against a panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters by Eurofins, where it did not show any significant inhibition at a concentration of 10 μ M, indicating a clean ancillary pharmacology profile.

Q4: Are there any known off-target effects of **ML347** on a broader kinase panel?

While published literature emphasizes the high selectivity of **ML347**, a comprehensive public dataset from a broad kinase panel (e.g., KINOMEscan) is not readily available. The initial characterization primarily focused on kinases closely related to the BMP/TGF-β signaling pathway. Therefore, when interpreting experimental results, especially at higher concentrations, the possibility of off-target effects on un-tested kinases should be considered.

Q5: What is the mechanism of action of **ML347**?

ML347 acts as an ATP-competitive inhibitor of the ALK2 kinase. This means it binds to the ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of its substrates.



Troubleshooting Guide

This guide addresses specific issues that researchers might encounter during kinase assays with **ML347**.

Issue 1: Higher than expected IC50 value for ALK2.

- Possible Cause 1: Incorrect assay conditions.
 - Recommendation: Ensure your assay conditions are optimized. Key parameters to verify include:
 - ATP Concentration: The inhibitory potency of ATP-competitive inhibitors is highly dependent on the ATP concentration. The reported IC50 value for ML347 against ALK2 was determined at an ATP concentration of 10 μM.[3] If your assay uses a higher ATP concentration, a rightward shift in the IC50 curve is expected.
 - Enzyme and Substrate Concentrations: Use concentrations of ALK2 and the substrate (e.g., casein) that result in a linear reaction rate over the time course of your assay.
- Possible Cause 2: Inactive ML347.
 - Recommendation: ML347 is typically dissolved in DMSO. Ensure the stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
- Possible Cause 3: Issues with the kinase enzyme.
 - Recommendation: Verify the activity of your recombinant ALK2 enzyme using a known potent inhibitor, such as Staurosporine, as a positive control.

Issue 2: Apparent inhibition of a kinase not listed as a known off-target.

- Possible Cause 1: High concentration of ML347.
 - Recommendation: While ML347 is selective, high concentrations may lead to off-target inhibition. Perform a dose-response experiment to determine the IC50 for the observed



off-target kinase. If the potency is significantly lower than for ALK1/ALK2, it is likely a concentration-dependent off-target effect.

- Possible Cause 2: Assay interference.
 - Recommendation: Some compounds can interfere with certain assay formats (e.g., luciferase-based ATP detection). To rule this out, test ML347 in a counterscreen without the kinase to check for direct effects on the detection reagents.

Experimental Protocols

Below are detailed methodologies for key experiments related to the characterization of **ML347**.

In Vitro Kinase Assay (General Protocol)

The kinase assays for **ML347** were conducted by Reaction Biology Corp. While the specific protocol for **ML347** is not published in full detail, it is based on their standard radiometric assay format.

- Assay Principle: The assay measures the incorporation of radiolabeled phosphate (from [γ³³P]ATP) into a substrate by the kinase.
- · General Procedure:
 - \circ Test compounds are serially diluted, typically in 10-point, 3-fold dilutions starting from a high concentration (e.g., 30 μ M).
 - The kinase, substrate, and cofactors are incubated with the test compound.
 - The reaction is initiated by the addition of [y-33P]ATP.
 - After a defined incubation period, the reaction is stopped.
 - The phosphorylated substrate is separated from the unreacted ATP (e.g., by filter binding).
 - The amount of incorporated radioactivity is measured using a scintillation counter.



Data is normalized to a positive control (e.g., Staurosporine) and a no-inhibitor (DMSO)
 control to calculate percent inhibition and IC50 values.

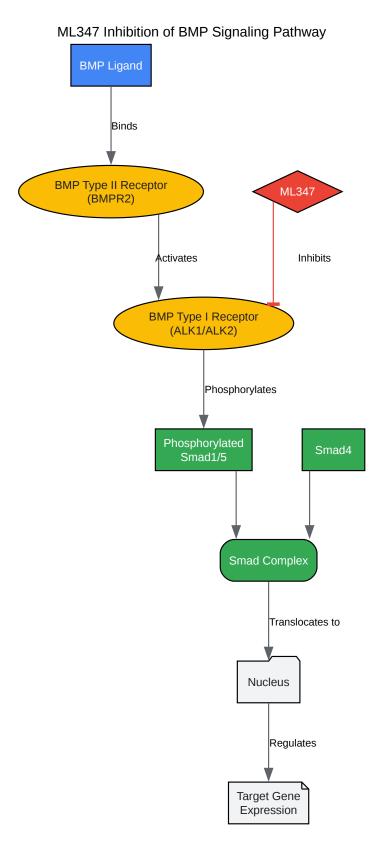
Specifics for ALK2 Kinase Assay

Based on available information for similar assays:[3]

- Kinase: Recombinant human ALK2/ACVR1.
- Substrate: Casein (e.g., 1 mg/mL).
- ATP Concentration: 10 μM.
- Assay Buffer (example): 20 mM Hepes (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35.

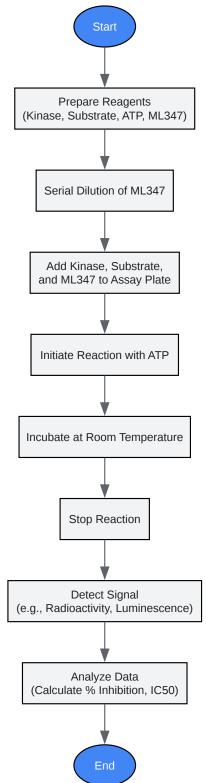
Visualizations Signaling Pathway of ML347 Inhibition



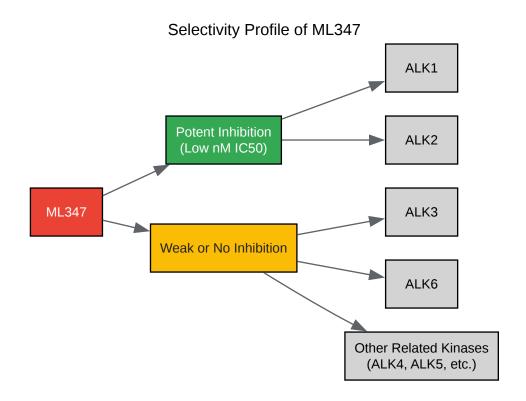




General Workflow for a Kinase Inhibition Assay







Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Synthesis and structure-activity relationships of a novel and selective bone morphogenetic
 protein receptor (BMP) inhibitor derived from the pyrazolo[1.5-a]pyrimidine scaffold of
 dorsomorphin: the discovery of ML347 as an ALK2 versus ALK3 selective MLPCN probe PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of a novel and selective bone morphogenetic
 protein receptor (BMP) inhibitor derived from the pyrazolo[1.5-a]pyrimidine scaffold of
 Dorsomorphin: The discovery of ML347 as an ALK2 versus ALK3 selective MLPCN probe PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]



 To cite this document: BenchChem. [potential off-target effects of ML347 in kinase assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609147#potential-off-target-effects-of-ml347-in-kinase-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com